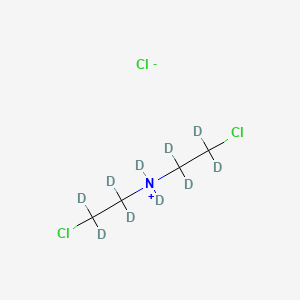

Bis(2-chloroethyl)-D8-amine hcl

Descripción

Propiedades

IUPAC Name |

bis(2-chloro-1,1,2,2-tetradeuterioethyl)-dideuterioazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2,3D2,4D2;/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZDFSUDFLGMX-IZOQRZGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)[NH2+]CCCl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)[N+]([2H])([2H])C([2H])([2H])C([2H])([2H])Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis and Isotopic Purity of Bis(2-chloroethyl)-D8-amine HCl

Strategic Overview: The Role of Deuterated Nitrogen Mustards

Bis(2-chloroethyl)-D8-amine hydrochloride (CAS: 102092-04-6), often referred to as Mechlorethamine-D8 HCl or Nitrogen Mustard-D8, is the stable isotope-labeled analog of the prototype alkylating agent mechlorethamine.[1]

In modern drug development, this compound serves a singular, critical function: it is the gold-standard Internal Standard (IS) for the quantification of nitrogen mustards in biological matrices. [1]

Why D8?

The choice of an octa-deuterated (D8) label is not arbitrary. It provides a mass shift of +8 Da relative to the analyte. This shift is sufficient to:

-

Prevent Isotopic Overlap: It eliminates "cross-talk" between the natural isotopic envelope of the analyte (M+0, M+1, M+2 due to

and -

Retain Chromatographic Fidelity: The D8 analog co-elutes with the analyte (or elutes slightly earlier due to the deuterium isotope effect on lipophilicity), ensuring it experiences the exact same matrix suppression/enhancement effects during LC-MS/MS analysis.

Synthesis Protocol: The Chlorination of Diethanolamine-D8

The synthesis of Bis(2-chloroethyl)-D8-amine HCl follows a nucleophilic substitution pathway where hydroxyl groups are replaced by chlorides using thionyl chloride (

Retrosynthetic Analysis

The pathway relies on the availability of high-purity Diethanolamine-D8.

Figure 1: Retrosynthetic pathway for Bis(2-chloroethyl)-D8-amine HCl.

Detailed Experimental Protocol

Safety Warning: This reaction generates Sulfur Dioxide (

Materials:

-

Precursor: Diethanolamine-D8 (

D enrichment). -

Reagent: Thionyl Chloride (

), ReagentPlus grade ( -

Solvent: 1,2-Dichloroethane (DCE) or Chloroform (anhydrous).

-

Equipment: 3-neck round bottom flask, reflux condenser, dropping funnel, caustic scrubber (

trap).[1]

Step-by-Step Methodology:

-

Setup & Scrubber: Connect the outlet of the reflux condenser to a trap containing 10% NaOH solution to neutralize evolved

and HCl gases. -

Dissolution: In the 3-neck flask, suspend Diethanolamine-D8 (1.0 eq) in anhydrous DCE (approx. 10 mL per gram of amine). Cool the mixture to 0–5°C using an ice bath.

-

Expert Insight: Cooling is critical. The reaction is highly exothermic.[2] Uncontrolled heat can lead to the formation of polymerized byproducts or premature aziridinium ion formation.

-

-

Addition: Add Thionyl Chloride (2.5 eq) dropwise via the addition funnel over 30–60 minutes. Maintain internal temperature

.-

Observation: The suspension will likely clear as the intermediate chlorosulfite esters form, then precipitate again as the HCl salt forms.[1]

-

-

Reflux: Once addition is complete, remove the ice bath. Slowly heat the reaction to reflux (

for DCE) and hold for 2–4 hours. -

Workup: Cool the reaction to room temperature. The product, Bis(2-chloroethyl)-D8-amine HCl, typically precipitates as a white to off-white crystalline solid.[1]

-

Isolation: Filter the solid under an inert atmosphere (nitrogen) if possible, as the product is hygroscopic. Wash the cake with cold DCE or diethyl ether to remove excess thionyl chloride.

-

Recrystallization: Recrystallize from hot Ethanol or Methanol/Ether.

-

Note on Isotopes: Use standard protic solvents (EtOH) for crystallization. The amine proton (

) and HCl proton will exchange with the solvent, but the carbon-bound deuteriums (D8) are non-exchangeable and stable.

-

Isotopic Purity Assessment

For an internal standard, "purity" has two dimensions: Chemical Purity (absence of side products) and Isotopic Purity (absence of

The "Isotopic Dilution" Problem

If the D8-standard contains significant amounts of D0 (unlabeled) material, it will contribute to the analyte signal in the biological sample, causing a false positive or overestimation of drug concentration.[1]

Analytical Workflow

Figure 2: Analytical workflow for validating isotopic purity.

Protocol A: High-Resolution Mass Spectrometry (HR-MS)[6]

-

Instrument: Q-TOF or Orbitrap.

-

Method: Direct infusion or LC-MS (ESI+).

-

Target: Monitor the molecular ion cluster.

-

D8-Analog

(Free base mass 142 + 8).[4] -

Look for

(D0) and

-

-

Acceptance Criteria: The contribution of D0 (unlabeled) should be

of the D8 peak area.

Protocol B: 1H-NMR Spectroscopy[1][7][8]

-

Solvent:

or -

Observation: In a perfect D8 compound, the carbon-bound proton signals (typically triplets at

3.0–4.0 ppm) should be silent . -

Quantification: Add a known internal standard (e.g., Maleic Acid). Integrate any residual peaks in the ethyl region.

-

Calculation:

.

-

Safety & Handling: The Vesicant Protocol

Bis(2-chloroethyl)amine derivatives are cytotoxic. They alkylate DNA by forming an electrophilic aziridinium ion.[4]

Decontamination Chemistry

Standard soap is insufficient. You must chemically degrade the alkylating agent.

-

Decon Solution: 10% Sodium Thiosulfate (

) in water. -

Mechanism: Thiosulfate acts as a "soft" nucleophile, opening the aziridinium ring and forming a non-toxic Bunte salt.

Handling Workflow

Figure 3: Safety decision tree for handling nitrogen mustards.

Quantitative Data Summary

| Property | Value | Method | Source |

| Molecular Formula | Calculated | [1, 3] | |

| Molecular Weight | 186.54 g/mol | Calculated | [1, 3] |

| Appearance | White crystalline solid | Visual | [1] |

| Melting Point | 212 - 215 °C | Melting Point Apparatus | [1] |

| Isotopic Purity | HR-MS / NMR | [1, 4] | |

| Storage | Hygroscopic; Store at RT or -20°C | Stability Data | [1] |

References

-

ResolveMass Laboratories Inc. (2025). Bis(2-chloroethyl)-d8-amine HCl | CAS 102092-04-6.[4][9] Retrieved from [Link]

Sources

- 1. CN102126966B - Method for synthesizing N,N-diethyl ethanolamine - Google Patents [patents.google.com]

- 2. WO2016072941A1 - Diethanolamine derivatives and a preparation method thereof - Google Patents [patents.google.com]

- 3. environmentclearance.nic.in [environmentclearance.nic.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Production Method Of Diethanolamine - News [bofanchem.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. resolvemass.ca [resolvemass.ca]

Technical Master Guide: Bis(2-chloroethyl)-D8-amine HCl

Part 1: Executive Technical Summary

Bis(2-chloroethyl)-D8-amine hydrochloride (CAS 102092-04-6) is the octadeuterated isotopologue of bis(2-chloroethyl)amine (nornitrogen mustard). It serves as the critical Internal Standard (IS) for the bioanalytical quantification of alkylating agents in toxicology, oncology, and chemical warfare agent verification.

Its utility is defined by its ability to mirror the physicochemical behavior of the analyte while providing a distinct mass shift (+8 Da) for Mass Spectrometry (MS) detection. However, its practical application is governed by a single, dominant chemical reality: instability via aziridinium ion formation .

This guide moves beyond basic datasheet parameters to provide a mechanistic workflow for handling, stabilizing, and utilizing this compound in high-sensitivity LC-MS/MS assays.

Part 2: Chemical Identity & Properties[1][2][3][4][5]

The "D8" designation indicates that all hydrogen atoms attached to the ethyl carbons are replaced by deuterium (

| Property | Specification |

| Chemical Name | Bis(2-chloroethyl-1,1,2,2-d4)amine hydrochloride |

| CAS Number | 102092-04-6 |

| Molecular Formula | C |

| Molecular Weight | 186.54 g/mol (Free base ~150.08) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO |

| pKa | ~8.5 (Amine protonation) |

| Stability | Critical: Unstable in neutral/basic aqueous solutions (t |

Part 3: Mechanism of Action & Reactivity

The Aziridinium Trap

To work with this compound, one must understand its degradation. In aqueous environments at neutral pH, the free amine performs an intramolecular nucleophilic attack on the

-

In vivo: This ion alkylates DNA (N7-guanine), causing cross-linking and cytotoxicity.

-

In vitro (Analytical): This ion reacts with water to form ethanolamines, destroying your standard curve.

Implication for Protocols: You must maintain the pH < 3 during sample preparation and storage to keep the nitrogen protonated (

Figure 1: The degradation and reactivity pathway.[1] At neutral pH, the compound cyclizes to the aziridinium ion, leading to hydrolysis or alkylation. Acidic conditions prevent the initial deprotonation.

Part 4: Bioanalytical Application (LC-MS/MS)

Role as Internal Standard

In LC-MS/MS, matrix effects (ion suppression/enhancement) can severely skew results. Bis(2-chloroethyl)-D8-amine co-elutes with the target analyte (Bis(2-chloroethyl)amine) but is differentiated by mass.

-

Analyte (D0): m/z 142.0

-

Internal Standard (D8): m/z 150.1

Validated MRM Transitions

The following transitions are recommended for Positive Electrospray Ionization (ESI+). The fragmentation typically involves the loss of the chloroethyl group or HCl.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |

| Bis(2-chloroethyl)amine | 142.0 [M+H] | 63.0 | 20-25 | [CH |

| 142.0 | 106.0 | 15 | [M+H - HCl] | |

| Bis(2-chloroethyl)-D8-amine | 150.1 [M+H] | 67.1 | 20-25 | [CD |

| 150.1 | 113.1 | 15 | [M+H - DCl] |

Experimental Workflow: "Acidic Stabilization"

This protocol minimizes degradation during extraction.

Reagents:

-

Extraction Solvent: Ethyl Acetate or Acetonitrile.

-

Stabilizer: 0.1% Formic Acid (FA) in water.

Step-by-Step Protocol:

-

Stock Prep: Dissolve Bis(2-chloroethyl)-D8-amine HCl in Methanol + 0.1% Formic Acid . Store at -20°C. Never use pure water.

-

Sample Spiking: Add 10 µL of IS Working Solution to 100 µL of biological matrix (plasma/urine).

-

Acidification: Immediately add 10 µL of 5% Formic Acid. Vortex. (Critical Step) .

-

Protein Precipitation: Add 300 µL ice-cold Acetonitrile (containing 0.1% FA).

-

Centrifugation: 10,000 x g for 5 mins at 4°C.

-

Analysis: Inject supernatant directly onto the LC-MS/MS.

LC Conditions:

-

Column: C18 or HILIC (e.g., Waters XBridge C18).

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Rapid gradient (5% B to 95% B in 3 mins) to elute the compound before on-column degradation can occur.

Figure 2: Analytical workflow emphasizing the critical acidification step to prevent analyte loss.

Part 5: Safety & Handling (E-E-A-T)

Warning: Bis(2-chloroethyl)-D8-amine is a potent vesicant (blistering agent) and a probable carcinogen . It mimics the toxicity of sulfur mustard.

-

Engineering Controls: Handle only in a certified chemical fume hood.

-

PPE: Double nitrile gloves (0.11 mm minimum), safety goggles, and lab coat.

-

Decontamination:

-

Do not wash spills with water (this creates toxic hydrolysis products).

-

Neutralizing Solution: 10% Sodium Thiosulfate in water. This nucleophile reacts with the alkylating agent to form a non-toxic thiosulfate ester.

-

Allow contaminated glassware to soak in thiosulfate solution for 24 hours before washing.

-

References

-

BenchChem. (2025).[3][4][5][6] An In-depth Technical Guide to Bis(2-Chloroethyl)amine hydrochloride-d8. Retrieved from

-

Centers for Disease Control and Prevention (CDC). (2019). A quantitative method to detect human exposure to sulfur and nitrogen mustards via protein adducts. CDC Stacks. Retrieved from

-

National Institutes of Health (NIH). (2022). Bis(2-chloroethyl)amine hydrochloride | CID 522769.[7] PubChem.[7] Retrieved from

-

Manchuri, K. M., et al. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Chromatographia, 85, 1-10. Retrieved from

-

ResolveMass Laboratories. (2025). Bis(2-chloroethyl)-d8-amine HCl | CAS 102092-04-6.[3][8] Retrieved from

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Mechanism of Action of Bis(2-chloroethyl)amine Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(2-chloroethyl)amine compounds, commonly known as nitrogen mustards, represent a foundational class of bifunctional alkylating agents with significant applications in chemotherapy.[1][2][3] Their potent cytotoxic activity is derived from a multi-step mechanism initiated by their unique chemical structure. This guide provides a detailed examination of this mechanism, beginning with the spontaneous intramolecular cyclization that forms a highly reactive aziridinium ion intermediate.[4][5] This electrophilic species readily attacks nucleophilic sites within cellular macromolecules, with DNA being the primary and most critical target.[4][6] The bifunctional nature of these compounds allows for the formation of not only DNA monoadducts but also highly toxic interstrand and intrastrand cross-links, which physically obstruct DNA replication and transcription.[4][5][7] This severe genotoxic stress activates a complex DNA Damage Response (DDR), leading to cell cycle arrest to facilitate repair.[8][9] If the damage proves irreparable, the cell is directed toward programmed cell death, or apoptosis.[4][9] Understanding this intricate mechanism is paramount for the rational design of novel therapeutics and for overcoming mechanisms of drug resistance.

The Chemical Foundation of Reactivity

The biological activity of bis(2-chloroethyl)amine is entirely dependent on its chemical reactivity, specifically its ability to form a potent electrophile in the aqueous cellular environment.

Intramolecular Cyclization: Formation of the Aziridinium Ion

The mechanism is initiated by a spontaneous, intramolecular nucleophilic substitution reaction.[4] The nitrogen atom, with its lone pair of electrons, attacks one of the β-carbon atoms of a chloroethyl side chain, displacing a chloride ion.[10][11] This process results in the formation of a highly strained, three-membered ring structure known as an aziridinium (or ethyleneiminium) cation.[4][10][12] This cyclization is the rate-determining step and is crucial for the compound's alkylating potential. The resulting aziridinium ion is a powerful electrophile due to the significant ring strain, making it highly susceptible to attack by cellular nucleophiles.[5][13] Ab initio molecular dynamics simulations confirm that this is a concerted reaction involving neighboring-group participation from the nucleophilic nitrogen.[10][12][14]

Caption: The activation of bis(2-chloroethyl)amine to its reactive aziridinium intermediate.

DNA as the Primary Cellular Target

While the aziridinium ion can react with various cellular nucleophiles, including sites on RNA and proteins, its most significant interactions are with DNA, which is considered the critical target for its cytotoxic effects.[6][15][16]

Spectrum of DNA Adducts

The electrophilic aziridinium ion is readily attacked by nucleophilic centers on DNA bases. The N7 position of guanine is the most frequent site of alkylation due to its high nucleophilicity.[6][17][18][19] The N3 position of adenine is another common, albeit less frequent, target.[6][17][20]

The bifunctional nature of the parent compound is the key to its high cytotoxicity. After the first chloroethyl arm has reacted to form a monoadduct , the second arm can undergo the same activation process to form another aziridinium ion, which then alkylates a second nucleophilic site.[5][6] This second reaction is typically slower than the first and leads to the formation of cross-links.[6]

-

Monoadducts: A single DNA base is alkylated. These are the most numerous lesions but are less cytotoxic than cross-links.[6][21]

-

Interstrand Cross-links (ICLs): The two arms of the nitrogen mustard covalently link opposite strands of the DNA double helix.[22][23] These are the most cytotoxic lesions because they form a complete block to DNA strand separation, thereby inhibiting DNA replication and transcription.[4][7] The most common ICL is a 1,3 cross-link between the N7 atoms of two guanine residues in a 5'-GNC-3' sequence.[20][23]

-

Intrastrand Cross-links: Both arms of the agent react with bases on the same DNA strand.[4]

-

DNA-Protein Cross-links: The agent can also bridge DNA and a nearby protein, such as a histone.[18][24]

Caption: Sequential DNA alkylation leading to monoadducts and cytotoxic interstrand cross-links.

Quantitative Data on DNA Adduct Formation

The relative proportion of different DNA adducts can vary based on the specific nitrogen mustard derivative, drug concentration, and cellular context. However, monoadducts are consistently the most abundant lesions, while ICLs, though less frequent, are the primary drivers of cytotoxicity.[6]

| Adduct Type | Primary Nucleophilic Site(s) | Relative Frequency | Cytotoxic Significance |

| Monoadducts | N7-Guanine, N3-Adenine[6][17] | High | Moderate |

| Interstrand Cross-links (ICLs) | N7-Guanine to N7-Guanine[20][23] | Low | Very High |

| Intrastrand Cross-links | N7-Guanine, N3-Adenine[4][22] | Low | Moderate to High |

| DNA-Protein Cross-links | N7-Guanine to protein nucleophiles[24] | Variable | Moderate |

The Cellular Response to Genotoxic Stress

The formation of DNA adducts, particularly ICLs, constitutes a severe form of genotoxic stress that triggers a complex and highly coordinated cellular response.

Activation of the DNA Damage Response (DDR)

The cell's machinery recognizes DNA lesions as a threat to genomic integrity, initiating the DNA Damage Response (DDR).[8] This signaling cascade is orchestrated by large protein kinases, primarily ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related).[4][8] These kinases are activated by the presence of DNA damage and, in turn, phosphorylate a host of downstream effector proteins, including the histone variant H2A.X and the tumor suppressor p53.[8][15][16] This signaling amplifies the damage signal throughout the cell.

DNA Repair and Cell Cycle Arrest

A key outcome of DDR activation is the induction of cell cycle arrest, typically at the S or G2/M phase.[4][15] This pause provides the cell with an opportunity to repair the DNA damage before it becomes permanently fixed as a mutation during replication.

Different repair pathways are recruited to handle specific types of damage:

-

Base Excision Repair (BER) and Nucleotide Excision Repair (NER): These pathways are primarily responsible for removing the more common monoadducts.[6]

-

Homologous Recombination (HRR) and Fanconi Anemia (FA) Pathway: The repair of ICLs is a much more complex process that requires the coordinated action of multiple pathways.[15][25] The process often involves the generation of a DNA double-strand break (DSB) as a repair intermediate, which is then resolved primarily by the high-fidelity HRR pathway.[15][16]

Apoptosis: The Final Recourse

If the DNA damage is too extensive and overwhelms the cell's repair capacity, the DDR signaling shifts from a pro-survival to a pro-death response.[4] The sustained activation of proteins like p53 can trigger the intrinsic pathway of apoptosis.[9] This leads to the activation of a cascade of cysteine proteases known as caspases, which systematically dismantle the cell, preventing the propagation of a damaged genome.[4]

Caption: Simplified signaling pathway from DNA damage induction to cellular fate.

Experimental Methodologies for Mechanism Elucidation

A variety of techniques are employed to dissect the mechanism of action of bis(2-chloroethyl)amine compounds. These range from methods that identify the precise location of alkylation to assays that measure the ultimate biological consequences.

Featured Protocol: Quantification of DNA Damage via the Alkaline Comet Assay

The single-cell gel electrophoresis, or Comet Assay, is a sensitive and versatile method for detecting DNA damage, including strand breaks and, with modifications, ICLs.[26][27] The principle is that damaged DNA, when subjected to an electric field, will migrate out of the nucleus, forming a "comet" shape. The extent of migration in the comet tail is proportional to the amount of damage.[28] The presence of ICLs reduces the migration of DNA fragments, which can be quantified by comparing to cells treated with a known dose of ionizing radiation.[26]

Objective: To quantify the level of DNA damage and interstrand cross-links in cells treated with a bis(2-chloroethyl)amine compound.

Materials:

-

Cultured cells and appropriate growth medium

-

Bis(2-chloroethyl)amine compound of interest

-

Phosphate Buffered Saline (PBS), cold

-

Trypsin-EDTA

-

Low-melting-point agarose (LMPA) and normal-melting-point agarose (NMPA)

-

Microscope slides

-

Lysis solution (high salt, detergent, pH 10)

-

Alkaline electrophoresis solution (NaOH, EDTA, pH > 13)

-

Neutralization buffer (e.g., Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Cell Treatment: Seed cells and allow them to attach. Treat with various concentrations of the bis(2-chloroethyl)amine compound for a defined period. Include untreated controls.

-

Cell Harvesting: Harvest cells by trypsinization, neutralize, and centrifuge. Resuspend the cell pellet in cold PBS at a concentration of ~2 x 10^5 cells/mL.[28] All subsequent steps should be performed under dim light to prevent extraneous DNA damage.[28]

-

Embedding in Agarose: Mix the cell suspension with molten LMPA (at ~37°C) at a 1:10 ratio (v/v).[28] Quickly pipette 50-75 µL of this mixture onto a pre-coated slide (with NMPA) and spread into a thin layer.

-

Lysis: Immerse the slides in cold lysis solution and incubate for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the nuclear material (nucleoids).[28]

-

Alkaline Unwinding: Gently place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis solution. Let the slides sit for 20-40 minutes to allow the DNA to unwind.[28]

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-40 minutes at 4°C.[28]

-

Neutralization and Staining: Carefully remove the slides, drain excess buffer, and immerse them in neutralization buffer for 5 minutes. Repeat twice. Stain the slides with an appropriate fluorescent DNA dye.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per slide. Use specialized software to measure the comet parameters, such as the percentage of DNA in the tail or the tail moment.[28]

Caption: Experimental workflow for the Alkaline Comet Assay to measure DNA damage.

Conclusion

The mechanism of action of bis(2-chloroethyl)amine compounds is a well-defined cascade of chemical and biological events. It begins with the formation of a reactive aziridinium ion, proceeds through the alkylation of DNA to form highly cytotoxic interstrand cross-links, and culminates in the activation of the DNA damage response, which ultimately determines the cell's fate—repair and survival or apoptosis. A thorough, multi-faceted understanding of this mechanism continues to inform the development of more effective and targeted cancer therapies and provides a framework for investigating the complex challenge of acquired drug resistance.

References

-

Gene-specific Formation and Repair of DNA Monoadducts and Interstrand Cross-links after Therapeutic Exposure to Nitrogen Mustards. (n.d.). AACR Journals. Retrieved from [Link]

-

Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes. (2014). National Institutes of Health. Retrieved from [Link]

-

Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics. (2010). ACS Publications. Retrieved from [Link]

-

Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. (1995). PubMed. Retrieved from [Link]

-

Adenine-containing DNA-DNA cross-links of antitumor nitrogen mustards. (2007). PubMed. Retrieved from [Link]

-

Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes. (2014). PubMed. Retrieved from [Link]

-

The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine. (1980). PubMed. Retrieved from [Link]

-

Crosslinking of DNA. (n.d.). Wikipedia. Retrieved from [Link]

-

A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites in Addition to the Expected Drug-Bridged Cross-Links. (2016). PubMed. Retrieved from [Link]

-

Alkylation of DNA by the Nitrogen Mustard Bis-(2-chloroethyl)methylamine. (1995). ACS Publications. Retrieved from [Link]

-

DNA damage signaling in the cellular responses to mustard vesicants. (2020). National Institutes of Health. Retrieved from [Link]

-

Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. (2010). PubMed. Retrieved from [Link]

-

Nitrogen Mustard Induces Formation of DNA–Histone Cross-Links in Nucleosome Core Particles. (2019). ACS Publications. Retrieved from [Link]

-

Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics. (2010). American Chemical Society. Retrieved from [Link]

-

The role of DNA repair in nitrogen mustard drug resistance. (2002). PubMed. Retrieved from [Link]

-

Nitrogen mustards. (a) Cross-linking mechanism. An aziridinium is... (n.d.). ResearchGate. Retrieved from [Link]

-

(A) Chemical structures of nitrogen mustards. (B) Generation of the... (n.d.). ResearchGate. Retrieved from [Link]

-

Repairing of N-mustard derivative BO-1055 induced DNA damage requires NER, HR, and MGMT-dependent DNA repair mechanisms. (2015). Oncotarget. Retrieved from [Link]

-

Bis 2(Chloroethyl)amine HCL. (n.d.). Seta Chemicals. Retrieved from [Link]

-

DNA damage and mutagenesis induced by nitrogen mustards. (1994). PubMed. Retrieved from [Link]

-

Mechanistic studies on the formation and repair of DNA lesions induced by the clinically-relevant nitrogen mustard chlorambucil. (2023). KOPS - University of Konstanz. Retrieved from [Link]

-

N, N-Bis(2-chloroethyl)amine hydrochloride, also ... (n.d.). Retrieved from [Link]

-

Comet assay to measure DNA repair: approach and applications. (2014). Frontiers. Retrieved from [Link]

-

In vitro transcription analysis of DNA alkylation by nitrogen mustard. (1991). PubMed. Retrieved from [Link]

-

Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. (2018). National Institutes of Health. Retrieved from [Link]

-

Evaluating In Vitro DNA Damage Using Comet Assay. (2017). JoVE. Retrieved from [Link]

-

Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity. (1998). PubMed. Retrieved from [Link]

-

(HN-1), N-METHYL-BIS(2-Chloroethyl)amine. (n.d.). Defense Technical Information Center. Retrieved from [Link]

-

Nitrogen Mustards: The Novel DNA Alkylator. (2017). Bentham Science Publishers. Retrieved from [Link]

-

DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. (1992). National Institutes of Health. Retrieved from [Link]

-

Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells. (2023). RSC Publishing. Retrieved from [Link]

-

Sulforaphane and Benzyl Isothiocyanate Suppress Cell Proliferation and Trigger Cell Cycle Arrest, Autophagy, and Apoptosis in Human AML Cell Line. (2024). MDPI. Retrieved from [Link]

-

Reactivity of Bis(2-chloroethyl)ether with Different Amines. (2000). RSC Publishing. Retrieved from [Link]

-

Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. (2021). bioRxiv. Retrieved from [Link]

-

Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2022). MDPI. Retrieved from [Link]

-

Analysis of DNA alkylation damage and repair in mammalian cells by the comet assay. (1995). Oxford Academic. Retrieved from [Link]

Sources

- 1. Seta Chemicals [setachemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. printtechhealthcare.com [printtechhealthcare.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mechanistic studies on the formation and repair of DNA lesions induced by the clinically-relevant nitrogen mustard chlorambucil [kops.uni-konstanz.de]

- 8. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites in Addition to the Expected Drug-Bridged Cross-Links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Adenine-containing DNA-DNA cross-links of antitumor nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. The role of DNA repair in nitrogen mustard drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Frontiers | Comet assay to measure DNA repair: approach and applications [frontiersin.org]

- 28. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]

An In-depth Technical Guide to Bis(2-chloroethyl)-D8-amine HCl for Quantitative Bioanalysis

Introduction: The Analytical Challenge of Nitrogen Mustards

Nitrogen mustards are a class of potent bifunctional alkylating agents, notorious for their use as chemical warfare agents but also harnessed for their cytotoxic properties in cancer chemotherapy.[1][2] Their high reactivity, which underlies their therapeutic and toxic effects, also presents a significant challenge for their accurate quantification in complex biological matrices such as plasma, urine, and tissue homogenates.[3][4] The inherent instability and propensity for binding to macromolecules necessitate highly sensitive and robust bioanalytical methods. This guide provides a comprehensive technical overview of the theory and application of Bis(2-chloroethyl)-D8-amine HCl, a deuterated stable isotope-labeled internal standard, for the quantitative bioanalysis of its non-labeled analogue, a key compound in both clinical and forensic toxicology.

The Imperative for an Ideal Internal Standard

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to achieving high accuracy and precision.[5][6] The IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[7] Its primary role is to compensate for variations that can occur during the analytical workflow, including:

-

Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps.[8]

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components of the biological matrix.[9]

-

Instrumental Drift: Fluctuations in injection volume and mass spectrometer response over time.[8]

The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.[9][10] This is where stable isotope-labeled (SIL) internal standards, such as Bis(2-chloroethyl)-D8-amine HCl, offer a distinct advantage over structural analogues.[10][11]

Bis(2-chloroethyl)-D8-amine HCl: An Optimal Internal Standard

Bis(2-chloroethyl)-D8-amine hydrochloride is the deuterium-labeled form of Bis(2-chloroethyl)amine hydrochloride.[12] The replacement of eight hydrogen atoms with deuterium provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[13]

Physicochemical Properties and Synthesis

| Property | Value | Source |

| CAS Number | 102092-04-6 | Toronto Research Chemicals |

| Molecular Formula | C₄H₂D₈Cl₃N | MedChemExpress[13] |

| Molecular Weight | 186.54 g/mol | MedChemExpress[13] |

| Appearance | White to beige crystalline powder | S D Fine-Chem Limited[13] |

| Melting Point | 212 - 215 °C | S D Fine-Chem Limited[13] |

| Purity | Min. 98.50% | S D Fine-Chem Limited[13] |

| Isotopic Purity | Typically ≥98 atom % D | CDN Isotopes[14], LGC Standards |

The synthesis of Bis(2-chloroethyl)-D8-amine HCl involves the use of a deuterated starting material, typically deuterated diethanolamine, which is then reacted with a chlorinating agent like thionyl chloride.[14][15] Rigorous quality control using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the high isotopic enrichment and chemical purity of the final product.[14][16]

Mechanism of Action as an Internal Standard

The key to the effectiveness of a SIL-IS lies in its near-identical physicochemical behavior to the analyte.[11] Bis(2-chloroethyl)-D8-amine HCl and its non-labeled counterpart exhibit the same extraction recovery, ionization efficiency, and chromatographic retention time.[9] However, due to the mass difference of 8 Daltons, they are readily distinguishable by the mass spectrometer.[16]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. A quantitative method to detect human exposure to sulfur and nitrogen mustards via protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bioanalytics.substack.com [bioanalytics.substack.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. waters.com [waters.com]

- 10. scispace.com [scispace.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. resolvemass.ca [resolvemass.ca]

The Gold Standard for Quantification: A Technical Guide to Bis(2-chloroethyl)-D8-amine HCl in Metabolic and Pharmacokinetic Studies

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of Bis(2-chloroethyl)-D8-amine hydrochloride (HCl) in metabolic and pharmacokinetic studies. While classically defined "tracer" studies aim to delineate metabolic pathways, the primary and most critical role of this deuterated compound is as a stable isotope-labeled internal standard (SIL-IS) for the precise and accurate quantification of its non-labeled analogue, Bis(2-chloroethyl)amine. This metabolite is of significant interest as it is a key cytotoxic intermediate of several life-saving chemotherapeutic agents.

Introduction: The Need for Precise Quantification in Metabolic Studies

The study of how drugs are absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development. For prodrugs, which are inactive compounds that are converted to their active forms in the body, understanding the metabolic activation and inactivation pathways is crucial. Cyclophosphamide and ifosfamide are two such vital oxazaphosphorine alkylating agents used in cancer chemotherapy.[1][2] Their therapeutic efficacy and toxicity are intrinsically linked to their complex metabolism.[2][3]

Both cyclophosphamide and ifosfamide undergo metabolic activation by cytochrome P450 enzymes (primarily CYP2B6 and CYP3A4) to form 4-hydroxy metabolites.[2] These intermediates are in equilibrium with their tautomeric aldehydes, which then decompose to yield the ultimate DNA-alkylating agents—phosphoramide mustard and ifosforamide mustard—and a toxic byproduct, acrolein.[2][4] Concurrently, these drugs are also inactivated through a process called N-dechloroethylation, which produces another toxic metabolite, chloroacetaldehyde, and the core compound of interest for this guide: Bis(2-chloroethyl)amine (also known as nor-mustard or HN2).[2][5]

Given that the balance between metabolic activation and inactivation dictates both the therapeutic window and the toxicity profile of these drugs, the ability to accurately quantify key metabolites like Bis(2-chloroethyl)amine in biological matrices is paramount. This is where the utility of Bis(2-chloroethyl)-D8-amine HCl as an internal standard becomes indispensable.

The Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added in a known quantity to all samples, calibrators, and quality controls.[6] Its purpose is to correct for the variability inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[6][7]

A stable isotope-labeled internal standard (SIL-IS), where several atoms of the analyte are replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N), is considered the "gold standard".[7][8] The ideal SIL-IS has virtually identical chemical and physical properties to the analyte, meaning it behaves similarly during sample preparation and chromatographic separation.[8][9] However, due to its different mass, it can be distinguished by the mass spectrometer.[10][11] The use of a SIL-IS like Bis(2-chloroethyl)-D8-amine HCl significantly improves the accuracy, precision, and robustness of the analytical method.[7][12]

Physicochemical Properties and Synthesis

Bis(2-chloroethyl)-D8-amine HCl is the deuterated analogue of Bis(2-chloroethyl)amine HCl, with eight hydrogen atoms replaced by deuterium.[10][13] This substitution provides a significant mass shift of +8 Da, which is ideal for preventing mass spectrometric cross-talk.[14]

| Property | Value | Source |

| Chemical Name | 2-chloro-N-(2-chloro-1,1,2,2- tetradeuterioethyl)-1,1,2,2- tetradeuterioethanamine;hydrochloride | [13] |

| CAS Number | 102092-04-6 | [10] |

| Molecular Formula | C₄D₈Cl₃N | [14] |

| Molecular Weight | ~186.54 g/mol | [10] |

| Appearance | White to beige crystalline powder | [10] |

| Isotopic Purity | Typically >98 atom % D | [15] |

The synthesis of the non-deuterated form typically involves the reaction of diethanolamine with thionyl chloride.[16][17] For the deuterated analogue, a similar pathway is followed using a deuterated diethanolamine starting material.[15] The isotopic purity is a critical quality parameter and is typically verified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[15]

Metabolic Context: The Oxazaphosphorine Pathway

To appreciate the application of Bis(2-chloroethyl)-D8-amine HCl, one must understand the metabolic pathways of its parent compounds. The diagram below illustrates the simplified metabolic fate of cyclophosphamide and ifosfamide, highlighting the formation of Bis(2-chloroethyl)amine.

Sources

- 1. Metabolism and pharmacokinetics of oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. irispublishers.com [irispublishers.com]

- 5. Comparative metabolism of cyclophosphamide and ifosfamide in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. benchchem.com [benchchem.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. asianpubs.org [asianpubs.org]

- 17. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling of Bis(2-chloroethyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Inherent Risks

Bis(2-chloroethyl)amine hydrochloride, also known as nor-nitrogen mustard, is a highly reactive bifunctional alkylating agent.[1] Its utility as a precursor in the synthesis of pharmaceuticals, particularly chemotherapeutic agents like cyclophosphamide, is well-documented.[1][2] However, the very reactivity that makes it a valuable synthetic building block also renders it a significant occupational hazard. This guide is predicated on the principle that a thorough understanding of the compound's chemical properties and toxicological profile is fundamental to establishing a robust safety culture and ensuring the well-being of laboratory personnel. The protocols and recommendations outlined herein are designed to provide a comprehensive framework for the safe handling, storage, and disposal of this hazardous substance.

Toxicological Profile and Hazard Identification

Bis(2-chloroethyl)amine hydrochloride is classified as a hazardous substance and must be handled with extreme caution.[1] It is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[3][4] The primary hazards are summarized below:

| Hazard Classification | Description | GHS Hazard Statement |

| Acute Oral Toxicity | Harmful if swallowed.[3] | H302 |

| Skin Corrosion/Irritation | Causes severe skin burns.[3] | H314 |

| Serious Eye Damage | Causes serious eye damage and is a lachrymator (induces tears).[3][5] | H318 |

| Germ Cell Mutagenicity | Suspected of causing genetic defects.[3] | H341 |

| Respiratory Irritation | May cause respiratory irritation.[5][6] Inhalation can lead to delayed pulmonary edema.[7] | H335 |

The toxicity of bis(2-chloroethyl)amine hydrochloride stems from its ability to act as an alkylating agent. In the presence of a base, it can form a highly reactive aziridinium ion, which can then alkylate nucleophilic sites on biological macromolecules such as DNA.[1] This mechanism is the basis for its cytotoxic effects and underscores the critical need for stringent containment measures.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to handling bis(2-chloroethyl)amine hydrochloride necessitates a combination of engineering controls and appropriate PPE to minimize exposure.

Primary Engineering Controls

All manipulations of bis(2-chloroethyl)amine hydrochloride, especially those involving the solid material or the generation of aerosols, must be conducted in a certified chemical fume hood.[1] The fume hood should have adequate face velocity to ensure containment. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following is a mandatory minimum:

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are required.[6][7] A full-face shield should be worn when there is a significant risk of splashes.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile, must be worn at all times.[1] Gloves should be inspected before use and disposed of properly after handling the compound.[6] Proper glove removal technique is essential to prevent cross-contamination.[6]

-

Lab Coat: A flame-retardant lab coat or other protective clothing is necessary to prevent skin exposure.[1][7]

-

-

Respiratory Protection: For handling large quantities or when there is a potential for dust generation, a NIOSH-approved respirator is recommended.[1][7] The choice of respirator should be guided by the anticipated airborne concentration of the substance.

Safe Handling and Experimental Protocols

Adherence to strict handling procedures is paramount to preventing exposure.

General Handling Procedures

-

Avoid all personal contact, including inhalation.[8]

-

Do not eat, drink, or smoke in areas where the compound is handled.[8]

-

Keep containers securely sealed when not in use.[8]

-

Minimize dust generation and accumulation.[7]

-

Wash hands thoroughly with soap and water after handling.[8]

-

Contaminated work clothes should be laundered separately before reuse.[8]

Example Protocol: Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride

This protocol is provided as an example of a typical synthetic application and highlights the necessary safety precautions.

Objective: To synthesize 1-(2,3-dichlorophenyl)piperazine hydrochloride using bis(2-chloroethyl)amine hydrochloride as a key reagent.

Materials:

-

2,3-dichloroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

n-butanol

-

Methanol

Procedure:

-

Reaction Setup: In a certified chemical fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charging Reagents: Charge the flask with 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride should be between 1:0.8 and 1:2.0.[1]

-

Reaction: Heat the reaction mixture to 120-220 °C and maintain for several hours.[1]

-

Workup: After the reaction is complete, cool the mixture and add a protic solvent like n-butanol.[1]

-

Crystallization: Reflux the mixture for 1 hour, then cool to allow for the crystallization of the crude product.[1]

-

Purification: Filter the crude product and purify by recrystallization from a suitable solvent such as methanol to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride.[1]

Spill Management and Waste Disposal

Preparedness for accidental spills is a critical component of a comprehensive safety plan.

Spill Response

-

Evacuate: Immediately clear the area of all personnel and move upwind.[8]

-

Alert: Notify emergency responders and inform them of the location and nature of the hazard.[8]

-

PPE: Don full body protective clothing with breathing apparatus before entering the spill area.[8]

-

Containment: Prevent the spillage from entering drains or water courses.[8] Contain the spill with sand, earth, or vermiculite.[8]

-

Cleanup: For solid spills, dampen with water to prevent dusting before sweeping.[8] For small spills, the material can be absorbed with an inert material.[1] Collect the spilled material and any contaminated absorbents into labeled, sealed containers for disposal.[6][8]

-

Decontamination: Neutralize and decontaminate the residue as appropriate.

Waste Disposal

All waste containing bis(2-chloroethyl)amine hydrochloride must be treated as hazardous.

-

Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[1]

-

It may be necessary to contact a licensed professional waste disposal service.[6] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

-

Do not allow wash water from cleaning or process equipment to enter drains.

First Aid Measures

In the event of exposure, immediate medical attention is required.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[7] A safety shower should be used if available.[8] Seek immediate medical attention.[7]

-

Inhalation: Remove the victim from the contaminated area to fresh air.[7] If breathing is difficult, administer oxygen.[7] If breathing has stopped, give artificial respiration.[6] Do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting.[7] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[7]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98%. Retrieved from [Link]

-

PubChem. (n.d.). Bis(2-chloroethyl)amine hydrochloride. Retrieved from [Link]

-

Chem-Impex. (n.d.). Bis(2-chloroethyl)amine hydrochloride. Retrieved from [Link]

-

Haz-Map. (2026). Bis(2-chloroethyl)amine hydrochloride - Hazardous Agents. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). bis(2-chloroethyl)amine hydrochloride. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]

- 5. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Application Note: High-Sensitivity Quantification of Bis(2-chloroethyl)amine in Drug Substances via LC-MS/MS

Executive Summary

Bis(2-chloroethyl)amine (BCEA) is a potent alkylating agent and a known genotoxic impurity (GTI) often formed as a byproduct in the synthesis of nitrogen mustard-based active pharmaceutical ingredients (APIs) or as a degradation product of drugs like Cyclophosphamide. Due to its high reactivity and mutagenic potential, regulatory bodies (FDA, EMA) require its control at trace levels (often < 1.5 µ g/day intake) per ICH M7 guidelines.

This application note details a robust, validated LC-MS/MS protocol for the quantification of BCEA. Unlike standard impurity methods, this protocol addresses the critical challenge of hydrolytic instability . By utilizing an acidic non-aqueous sample preparation workflow and specific MRM transitions, this method achieves a Limit of Quantification (LOQ) of 0.2 ppm or lower, ensuring compliance with stringent safety thresholds.

Introduction & Scientific Rationale

The Analyte and the Challenge

BCEA (CAS: 334-22-5) is a secondary amine with two chloroethyl arms. It is the immediate precursor to the aziridinium ion, the electrophile responsible for DNA alkylation.

The "Hydrolysis Trap": The primary analytical failure mode for BCEA is its instability in aqueous solution. At neutral or basic pH, the free amine rapidly cyclizes to form an aziridinium ion, which then hydrolyzes to ethanolamine derivatives.

-

Mechanism: Intramolecular nucleophilic attack of the nitrogen on the

-carbon displaces chloride. -

Solution: Protonation of the amine (pKa ~9) shuts down the nucleophilicity of the nitrogen. Therefore, all sample solvents and mobile phases must be maintained at acidic pH (pH < 3).

Chromatographic Strategy

BCEA is a small, polar molecule (

Experimental Protocol

Chemicals and Reagents[1][2][3]

-

Reference Standard: Bis(2-chloroethyl)amine Hydrochloride (Purity > 98%).

-

Internal Standard (IS): Bis(2-chloroethyl)amine-d8 Hydrochloride (CDN Isotopes or equivalent).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN).[1]

-

Additives: LC-MS Grade Formic Acid (FA).[1]

-

Diluent: 0.1% Formic Acid in Methanol (Acidic non-aqueous environment is critical).

Instrumentation

-

LC System: UHPLC System (e.g., Waters ACQUITY or Agilent 1290).

-

Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

-

Column: ACE 3 C18 (100 mm x 4.6 mm, 3.0 µm) or Phenomenex Kinetex C18.

Mass Spectrometry Conditions

The method operates in Positive Electrospray Ionization (ESI+) mode.[1] The presence of two chlorine atoms provides a distinct isotopic pattern (

Table 1: Source Parameters (Typical)

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | ESI Positive | Amine easily protonates ([M+H]+). |

| Capillary Voltage | 3.0 kV | Optimal for small molecules. |

| Source Temp | 400°C | Ensures desolvation of high aqueous/organic mix. |

| Desolvation Gas | 800 L/hr | High flow to stabilize spray. |

| Cone Voltage | 20 V | Prevent in-source fragmentation. |

Table 2: MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Type |

|---|---|---|---|---|---|

| BCEA | 142.0 | 106.0 | 100 | 22 | Quantifier |

| BCEA | 142.0 | 63.0 | 100 | 35 | Qualifier |

| BCEA-d8 (IS) | 150.1 | 114.1 | 100 | 22 | Quantifier |

Note: The transition 142 -> 106 corresponds to the loss of HCl (36 Da), a characteristic fragmentation of chloroethylamines.

Liquid Chromatography Conditions

An isocratic method is recommended to maintain a constant acidic environment and maximize throughput.

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 2 - 5 µL.

-

Column Temp: 40°C.

-

Run Time: 5.0 minutes (BCEA retention approx. 2.0 - 2.5 min).

Step-by-Step Procedure

Step 1: Preparation of Stock Solutions[3]

-

Stock A (Analyte): Dissolve 10 mg Bis(2-chloroethyl)amine HCl in 10 mL of Methanol . (Conc: 1 mg/mL).[1] Store at -20°C. Stable for 1 month.

-

Stock B (IS): Dissolve 1 mg Bis(2-chloroethyl)amine-d8 HCl in 10 mL of Methanol . (Conc: 100 µg/mL).

Step 2: Preparation of Calibration Standards[3]

-

Diluent: 0.1% Formic Acid in Methanol.

-

Prepare a calibration range from 5 ng/mL to 1000 ng/mL (approx. 0.05 ppm to 10 ppm relative to a 100 mg/mL sample conc).

-

Spike Internal Standard (Stock B) into all standards to a final concentration of 50 ng/mL.

Step 3: Sample Preparation

-

Weigh approximately 100 mg of the Drug Substance (API).

-

Transfer to a 10 mL volumetric flask.

-

Add 50 µL of Internal Standard Stock B (final IS conc 500 ng/mL in solution).

-

Dissolve and dilute to volume with 0.1% Formic Acid in Methanol .

-

Critical: If the API is insoluble in Methanol, dissolve in 100% DMSO first (0.5 mL), then dilute with the acidic methanol. Ensure the final water content is minimized.

-

-

Vortex for 1 min.

-

Filter through a 0.22 µm PTFE syringe filter (hydrophobic) into an amber HPLC vial.

-

Analyze immediately. (Do not store in autosampler > 24 hours).

Visualizations

Analytical Workflow

The following diagram illustrates the critical path for sample handling to prevent degradation.

Caption: Workflow emphasizing acidic non-aqueous dissolution to prevent BCEA hydrolysis.

Fragmentation Pathway

Understanding the MS/MS transition ensures correct peak identification.

Caption: Proposed fragmentation pathway for BCEA (m/z 142) in ESI+ mode.

Results & Validation Criteria

Typical Performance Data

| Parameter | Result |

| Linearity (R²) | > 0.995 (5 - 1000 ng/mL) |

| LOD | ~ 0.07 ppm (relative to API) |

| LOQ | ~ 0.20 ppm (relative to API) |

| Recovery | 90 - 110% |

| Precision (%RSD) | < 5.0% (at LOQ) |

Calculations

Quantification is performed using the internal standard ratio method:

Troubleshooting & Tips

-

Peak Splitting: If the API sample is dissolved in 100% DMSO, injection volumes > 2 µL may cause peak splitting due to solvent strength mismatch. Reduce injection volume or dilute DMSO extract 1:1 with Mobile Phase A before injection.

-

Carryover: BCEA is sticky. Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:1) .

-

Low Sensitivity: Check the pH of the mobile phase. If the pH rises > 4, ionization efficiency drops, and on-column degradation increases. Always use fresh mobile phases.

-

Confirmation: If the m/z 142 peak is detected, check for the presence of the

isotope peak at m/z 144 (approx. 65% abundance of the 142 peak).

References

-

BenchChem Technical Support. (2025).[1][2][4][5] An In-depth Technical Guide to Bis(2-Chloroethyl)amine hydrochloride-d8. Retrieved from

-

Reddy, A. V. B., et al. (2022). "A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance." Chromatographia, 85, 1-10. Retrieved from

-

Douša, M., et al. (2015). "HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process." Journal of Chromatographic Science, 54(2). Retrieved from

- International Council for Harmonisation (ICH). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."

Sources

Advanced Sample Preparation Strategies for the Bioanalysis of Nitrogen Mustards in Plasma

Executive Summary: The Race Against Hydrolysis

Nitrogen mustards (NMs) represent a class of alkylating agents characterized by their bis(2-chloroethyl)amine functional group.[1] While therapeutically potent (e.g., Chlorambucil, Melphalan, Bendamustine, Cyclophosphamide), this same pharmacophore renders them inherently unstable in aqueous biological matrices.

The core analytical challenge is hydrolysis . Upon contact with plasma water at physiological pH, the chloroethyl arms cyclize to form a reactive aziridinium ion, which subsequently reacts with water to form hydroxy-metabolites. This degradation occurs ex vivo during sample collection, processing, and storage, leading to severe underestimation of the active drug concentration.

This guide moves beyond standard "freeze-thaw" protocols. It details two distinct, field-proven stabilization workflows:

-

Acid Stabilization: For moderately stable NMs (Bendamustine, Melphalan).

-

In-Situ Derivatization (DDTC): For highly reactive NMs (Mechlorethamine).

Mechanism of Instability & Decision Matrix

Understanding the degradation kinetics is prerequisite to selecting the correct protocol. The rate of aziridinium ion formation is pH- and temperature-dependent.[2]

The Degradation Pathway

The nitrogen lone pair attacks the

-

In Vivo: Alkylates DNA (therapeutic effect).

-

Ex Vivo (Plasma): Hydrolyzes to form mono- and di-hydroxy inactive species.

Protocol Selection Guide

Use the following decision matrix to select the appropriate sample preparation strategy for your analyte.

Figure 1: Decision matrix for selecting sample preparation based on nitrogen mustard reactivity.

Protocol A: Acid Stabilization (Bendamustine/Melphalan)

Target Analytes: Bendamustine, Melphalan, Chlorambucil.

Principle: Protonation of the nitrogen lone pair at acidic pH (

Reagents & Materials

-

Stabilization Buffer: 1.0 M Hydrochloric Acid (HCl) or 10% Formic Acid (ice-cold).

-

Extraction Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Internal Standard (IS): Deuterated analog (e.g., Bendamustine-d3).

Step-by-Step Workflow

| Step | Action | Critical Technical Note |

| 1. Collection | Draw whole blood into K2EDTA tubes pre-chilled on wet ice. | Time Critical: Centrifuge within 10 mins of draw at 4°C. |

| 2. Stabilization | Immediately transfer plasma to a cryovial containing 10% v/v of 1.0 M HCl . | Final pH must be < 3.5. Vortex gently (5s). |

| 3. Storage | Snap freeze on dry ice. Store at -80°C. | Do not store at -20°C; degradation continues slowly. |

| 4. Thawing | Thaw samples on wet ice. Do not use a water bath. | Keep temperature < 4°C at all times. |

| 5. PPT | Add 50 µL Stabilized Plasma to 200 µL Ice-Cold ACN (with IS). | High organic ratio (1:4) ensures protein removal. |

| 6. Separation | Centrifuge at 10,000 x g for 10 min at 4°C. | Cold centrifugation prevents heating of the rotor. |

| 7. Analysis | Inject supernatant immediately onto LC-MS/MS. | Autosampler must be set to 4°C. |

Validation Criteria

-

Stability QC: Prepare Low and High QCs. Keep one set on ice for 4 hours (Process Stability). Compare to freshly prepared QCs. Deviation must be < ±15%.

-

Acid Dilution Factor: Account for the 10% volume increase from acid addition in your final concentration calculations.

Protocol B: In-Situ Derivatization with DDTC (Mechlorethamine)

Target Analytes: Mechlorethamine (HN2), active mustard metabolites.[3] Principle: The drug is too unstable for acid stabilization alone. We use Sodium Diethyldithiocarbamate (DDTC) as a nucleophilic trapping agent. DDTC reacts rapidly with the chloroethyl arms to form a stable bis-dithiocarbamate adduct (HN2-DDTC2), which is then extracted and quantified.

Reaction Mechanism

Reagents

-

Derivatizing Solution: 0.5 M Sodium DDTC in 0.1 M NaOH (Prepare fresh daily).

-

Stop Solution: Ice-cold Acetonitrile.

Step-by-Step Workflow

Figure 2: Derivatization workflow for reactive nitrogen mustards.

Detailed Protocol:

-

Preparation: Aliquot 100 µL of fresh plasma into a tube.

-

Derivatization: Add 100 µL of 0.5 M DDTC solution.

-

Incubation: Vortex and incubate at 37°C for 30 minutes .

-

Why? This forces the conversion of the unstable parent into the stable DDTC-adduct.

-

-

Extraction (SPE):

-

Condition C18 SPE cartridge (1 mL MeOH, 1 mL Water).

-

Load derivatized sample.[4]

-

Wash with 5% Methanol.

-

Elute with 100% Acetonitrile.

-

-

Reconstitution: Evaporate eluate under nitrogen (ambient temp) and reconstitute in Mobile Phase.

Quantitative Summary & LC-MS/MS Parameters

Method Performance Comparison

| Parameter | Acid Stabilization (Protocol A) | DDTC Derivatization (Protocol B) |

| Primary Analyte | Bendamustine, Melphalan | Mechlorethamine (HN2) |

| Sample pH | Acidic (< 3.5) | Basic (during reaction) |

| Stability Window | ~24 hours at 4°C | Weeks at -20°C (Adduct is stable) |

| LOD (Typical) | 0.5 - 1.0 ng/mL | 0.5 ng/mL |

| Matrix Effect | Low (with proper dilution) | Moderate (DDTC excess must be removed) |

Recommended LC Conditions

-

Column: Phenomenex Synergi Max-RP or Waters XSelect CSH C18 (High carbon load prefers hydrophobic adducts).

-

Mobile Phase A: 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Steep gradient (5% to 95% B over 3 mins) required for DDTC adducts due to high lipophilicity.

Troubleshooting & QC Checklist

-

Issue: Low Recovery in Protocol A.

-

Cause: Delayed acidification. Hydrolysis occurred before acid was added.

-

Fix: Pre-load collection tubes with acid if ethical approval permits, or acidify chair-side immediately.

-

-

Issue: High Backpressure in Protocol B.

-

Cause: DDTC salt precipitation in the LC system.

-

Fix: Ensure the SPE wash step is thorough to remove excess derivatizing agent.

-

-

Issue: Peak Tailing.

-

Cause: Interaction of the basic amine with silanols.

-

Fix: Use high ionic strength buffer (e.g., 10mM Ammonium Formate) or columns with charged surface hybrid (CSH) technology.

-

References

-

Teichert, J., et al. (2012). Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine. Journal of Chromatography B. Link

-

Cummings, J., et al. (1991). Determination of reactive nitrogen mustard anticancer drugs in plasma by high-performance liquid chromatography using derivatization. Analytical Chemistry. Link

-

Burton, J.H., et al. (2017).[6] Potency and stability of compounded formulations of chlorambucil, melphalan and cyclophosphamide.[6][7] Veterinary and Comparative Oncology. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link

-

Zhang, H., et al. (2012). Simultaneous determination of melphalan and its hydrolysis products in human plasma by LC-MS/MS. Journal of Chromatography B. Link

Sources

- 1. Making sure you're not a bot! [helda.helsinki.fi]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potency and stability of compounded formulations of chlorambucil, melphalan and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potency and Stability of Compounded Formulations of Chlorambucil, Melphalan and Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Quantitation in LC-MS/MS Using Deuterated Internal Standards

Abstract & Core Directive

This guide details the development of a robust calibration curve using a Stable Isotope Labeled Internal Standard (SIL-IS), specifically deuterated analogs. While SIL-IS is the "gold standard" for correcting matrix effects and recovery losses in LC-MS/MS, it is not a "magic bullet."[1] Improper selection or handling of deuterated standards can introduce non-linearity and quantification bias.

This protocol moves beyond basic textbook instructions to address the mechanistic pitfalls —specifically the Deuterium Isotope Effect on retention time and Isotopic Crosstalk—that frequently cause method validation failures under FDA/ICH M10 guidelines.

Theoretical Basis: The Mechanism of Correction

In electrospray ionization (ESI), analytes compete for charge against co-eluting matrix components (phospholipids, salts, proteins). This competition results in Matrix Effects (ME) , manifested as Ion Suppression or Enhancement.[2]

The SIL-IS works on the principle of Physicochemical Mimicry :

-

Extraction Recovery: It possesses near-identical solubility to the analyte, correcting for losses during protein precipitation or solid-phase extraction (SPE).

-

Ionization Normalization: It co-elutes (ideally) with the analyte, experiencing the exact same ionization environment and degree of suppression.

By plotting the Area Ratio (Analyte Area / IS Area) rather than absolute Analyte Area, these variability factors are mathematically canceled out.

Diagram 1: The Correction Mechanism

The following diagram illustrates how the SIL-IS normalizes data against extraction loss and ionization suppression.

Caption: Workflow demonstrating how SIL-IS compensates for extraction loss and matrix suppression by experiencing identical conditions.

Critical Considerations (The "Gotchas")

Before beginning wet-lab work, you must evaluate two critical failure modes specific to deuterated standards.

A. The Deuterium Isotope Effect (Retention Time Shift)

Deuterium (

-

The Consequence: In Reversed-Phase Chromatography (RPLC), deuterated analogs often elute slightly earlier than the unlabeled analyte.[3]

-

The Risk: If the shift is significant (e.g., >0.1 min in UPLC), the IS may elute outside the specific matrix suppression zone that affects the analyte, rendering the correction useless.

-

Mitigation:

-

Use

or -

If using Deuterium, ensure the label is on a non-exchangeable position (e.g., aromatic ring) and not on acidic/basic groups (-OH, -NH2) where D/H exchange occurs in solution.

-

B. Isotopic Crosstalk (Signal Contribution)

Mass spectrometers are not infinitely selective. You must quantify the bidirectional interference.

-

IS

Analyte (Blank Interference): Impurities in the IS (unlabeled material) will appear as Analyte. This limits your LLOQ (Lower Limit of Quantification). -

Analyte

IS (Linearity Loss): At high concentrations (ULOQ), natural isotopes of the analyte (M+2, M+3) may fall into the IS mass transition window. This causes the IS signal to artificially increase at the top of the curve, causing "quadratic" non-linearity.

Experimental Protocol

Phase 1: Preparation of Standards

Objective: Create a non-serial, independent calibration set to verify weighing accuracy.

-

Stock Solutions:

-

Weigh Analyte and SIL-IS reference standards into separate volumetric flasks.

-

Dissolve in a solvent with high solubility (e.g., DMSO or MeOH).

-

Correction: Adjust the weighed mass for purity and salt form factor.

-

Labeling: Store at -20°C or -80°C. Deuterated compounds are stable but can undergo H/D exchange in protic solvents if pH is extreme; keep stocks neutral.

-

-

Internal Standard Working Solution (ISWS):

-

Dilute the SIL-IS stock to a single fixed concentration.

-

Target Concentration: The general consensus is to target a response similar to the geometric mean of the calibration curve, or approximately 30-50% of the ULOQ response.

-

Note: Avoid concentrations that saturate the detector, as this masks suppression effects.

-

Phase 2: Calibration Curve Construction

Workflow: Prepare fresh standard curve samples in the biological matrix (plasma, serum, urine) to match the study samples.

| Level | Concentration | Purpose |

| STD 1 (LLOQ) | 1x | Defines sensitivity floor (S/N > 5 or 10). |

| STD 2 | 2x | Defines low-end linearity. |

| STD 3 | 5-10x | Low-Mid range. |

| STD 4 | ~20% ULOQ | Mid range. |

| STD 5 | ~50% ULOQ | High-Mid range. |

| STD 6 | ~80% ULOQ | High range. |

| STD 7 (ULOQ) | Max | Defines upper limit of linearity. |

| Zero | 0 (Matrix + IS) | Checks for IS interference (IS purity). |

| Blank | 0 (Matrix only) | Checks for matrix interference. |

Phase 3: Sample Processing (Spiking & Extraction)

Crucial Step: The IS must be added before any extraction steps.

-

Aliquot 50 µL of Matrix (Standard or Sample) into a tube.

-

Add 10 µL of ISWS to every tube (except Double Blanks). Vortex gently.

-

Equilibration: Allow samples to stand for 1-5 minutes. This allows the SIL-IS to bind to matrix proteins similarly to the analyte.

-

Extraction: Perform Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or SPE.

-

Example (PPT): Add 200 µL Acetonitrile, vortex 1 min, centrifuge at 10,000xg for 5 min.

-

-

Transfer supernatant to LC vials.

Phase 4: LC-MS/MS Analysis & Crosstalk Check

Diagram 2: Crosstalk & Linearity Logic This diagram helps visualize why "Analyte to IS" contribution bends the curve.

Caption: At ULOQ, natural isotopes of the analyte can contribute to the IS channel, artificially inflating the denominator and causing curve drop-off.

Validation Steps:

-

Inject "Blank + IS": Check the Analyte channel. Any peak here is impurity in your IS.

-

Requirement: Signal must be < 20% of the LLOQ area.

-

-

Inject "ULOQ (No IS)": Check the IS channel. Any peak here is natural isotope contribution from the Analyte.

-

Requirement: Signal must be < 5% of the average IS area.

-